N-(2-cyano-4-nitrophenyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(2-CYANO-4-NITROPHENYL)-1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-CYANO-4-NITROPHENYL)-1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the cyano and nitro groups: These groups can be introduced via nitration and cyanation reactions.
Attachment of the dimethylpyrazole moiety: This step may involve alkylation reactions using appropriate reagents.
Formation of the carboxamide group: This can be achieved through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-CYANO-4-NITROPHENYL)-1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The cyano group can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Materials Science: As a building block for advanced materials with specific properties.
Industrial Chemistry: As an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N~3~-(2-CYANO-4-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the dimethylpyrazole moiety.
N~3~-(2-CYANO-4-NITROPHENYL)-1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID: Has a carboxylic acid group instead of a carboxamide group.
Uniqueness
The presence of multiple functional groups and the specific arrangement of these groups make N3-(2-CYANO-4-NITROPHENYL)-1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE unique. This uniqueness can impart specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C17H15N7O3 |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-(2-cyano-4-nitrophenyl)-1-[(3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15N7O3/c1-11-7-12(2)23(20-11)10-22-6-5-16(21-22)17(25)19-15-4-3-14(24(26)27)8-13(15)9-18/h3-8H,10H2,1-2H3,(H,19,25) |
InChI Key |
JGRHHUAKQIMVKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N)C |
Origin of Product |
United States |
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